Bupivacaine-d9
描述
Bupivacaine-d9 is a deuterium-labeled analog of bupivacaine, a widely used local anesthetic. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolism of bupivacaine, as well as to serve as an internal standard in mass spectrometry.
作用机制
Target of Action
Bupivacaine-d9, like its parent compound Bupivacaine, primarily targets sodium channels on nerve cell membranes . These channels play a crucial role in the initiation and conduction of nerve impulses. By interacting with these channels, this compound can influence the transmission of signals in the nervous system .
Mode of Action
This compound acts by binding to sodium channels and inhibiting the influx of sodium ions . This action decreases the neuronal membrane’s permeability to sodium ions, resulting in inhibition of depolarization. Consequently, this blockade prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway . Additionally, it has been reported to regulate the BDNF-TrkB/proBDNF-p75NTR pathway, which is involved in neuronal maturation and oxidative stress .
Pharmacokinetics
This compound, like Bupivacaine, is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as the parent compound, Bupivacaine . The pharmacokinetic properties of this compound are expected to be similar to those of Bupivacaine.
Result of Action
The primary result of this compound action is the temporary numbness or loss of sensation in specific areas of the body . On a molecular level, it has been found to induce apoptosis and ferroptosis in bladder cancer cells by inhibiting the PI3K/Akt signaling pathway . In non-small cell lung cancer, this compound has been reported to inhibit progression by inducing autophagy through the Akt/mTOR signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the patient’s metabolic state, and the specific physiological environment can impact the drug’s effectiveness . .
生化分析
Biochemical Properties
Bupivacaine-d9 plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated sodium channels, where this compound binds to the intracellular portion of the channel, inhibiting sodium ion influx and thereby blocking nerve impulse transmission . Additionally, this compound has been shown to interact with NMDA receptors, inhibiting their activity and contributing to its analgesic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In neurons, it inhibits sodium channels, leading to a decrease in action potential propagation and nerve signal transmission . This inhibition affects cell signaling pathways, particularly those involved in pain perception. This compound also influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels, leading to the inhibition of sodium ion influx . This binding occurs at the intracellular portion of the channel, stabilizing the inactivated state and preventing the generation and propagation of action potentials. Additionally, this compound inhibits NMDA receptor-mediated synaptic transmission by decreasing the open probability of the receptor channels . This dual mechanism contributes to its potent analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Studies have shown that this compound maintains its stability for several hours under controlled conditions . Long-term effects on cellular function include potential cytotoxicity at high concentrations, which can lead to cell death and impaired cellular processes . In vitro and in vivo studies have demonstrated that this compound can cause changes in cellular morphology and function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it provides effective local anesthesia without significant adverse effects . At higher doses, this compound can cause systemic toxicity, including neurotoxicity and cardiotoxicity . Studies in animal models have shown that the threshold for toxic effects is dose-dependent, with higher doses leading to more severe adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes enzymatic degradation . The main metabolic pathways involve the cytochrome P450 enzymes, which hydroxylate the compound, leading to the formation of various metabolites. These metabolites are further conjugated and excreted in the urine. This compound also affects metabolic flux by altering the activity of enzymes involved in energy production and utilization . This can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . This distribution pattern affects its localization and activity within the cells.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also be found in the endoplasmic reticulum and other organelles, depending on the cell type and experimental conditions. The localization of this compound affects its activity and function, as it can interact with various biomolecules within these compartments. Post-translational modifications, such as phosphorylation, can also influence its targeting and localization within the cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bupivacaine-d9 typically involves the deuteration of bupivacaine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in bupivacaine are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of deuterium incorporation.
化学反应分析
Types of Reactions
Bupivacaine-d9, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amine derivatives.
科学研究应用
Bupivacaine-d9 is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of bupivacaine in biological systems.
Mass Spectrometry: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of bupivacaine.
Pain Research: this compound is used in studies investigating the mechanisms of pain and the efficacy of local anesthetics.
Neuroscience: It is employed in research on sodium channel blockers and their effects on neuronal signaling.
相似化合物的比较
Bupivacaine-d9 can be compared with other deuterated and non-deuterated local anesthetics, such as:
Lidocaine-d10: Another deuterium-labeled local anesthetic used for similar research purposes.
Ropivacaine: A non-deuterated local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Mepivacaine: Another local anesthetic with a shorter duration of action compared to bupivacaine.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and mass spectrometry applications, offering more precise and accurate measurements.
If you have any further questions or need additional details, feel free to ask!
生物活性
Bupivacaine-d9 is a deuterated form of bupivacaine, a widely used local anesthetic known for its effectiveness in pain management. The deuteration modifies its pharmacokinetic properties, potentially influencing its biological activity and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications through research findings and case studies.
NMDA Receptor Inhibition
This compound exhibits significant interaction with the N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in pain transmission and central sensitization. Research indicates that bupivacaine inhibits NMDA receptor-mediated synaptic transmission in the spinal cord, effectively reducing pain signaling pathways. This inhibition occurs through both voltage-dependent and allosteric mechanisms, leading to a decrease in channel open probability and an increase in closure duration .
Key Findings:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for NMDA receptors was found to be approximately 0.7 mm for GluN1/GluN2A and 0.8 mm for GluN1/GluN2B subtypes .
- Concentration-Dependent Effects : Bupivacaine's inhibitory effects are concentration-dependent, with significant reductions in NMDA-induced currents observed at low micromolar concentrations .
Sodium Channel Blockade
This compound also blocks voltage-gated sodium channels (SCN5A), which are essential for the propagation of action potentials in neurons. The IC50 for blocking these channels is reported to be around 69.5 μM . This blockade contributes to its analgesic effects by preventing the initiation and conduction of pain signals.
Absorption and Distribution
The pharmacokinetics of this compound can differ from its non-deuterated counterpart due to the presence of deuterium, which may affect metabolic pathways. A study focusing on the absorption of bupivacaine after topical application indicated that peak serum concentrations (Cmax) were low (mean 11.4 ng/mL), demonstrating a safe profile with minimal systemic absorption .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax (ng/mL) | 11.4 ± 6.0 |
Tmax (min) | 11.3 ± 4.7 |
Half-life (min) | 31.6 ± 9.3 |
Toxic Threshold | 1500–4500 ng/mL |
Metabolism
Bupivacaine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which may be influenced by deuteration. The impact on metabolic rate and the formation of active metabolites requires further investigation to fully understand the implications of using this compound in clinical settings.
Pain Management
This compound has been explored for its potential in managing postoperative pain, particularly through regional anesthesia techniques like brachial plexus blocks. Studies show that it can provide effective analgesia while reducing opioid consumption post-surgery .
Anti-Tumor Activity
Recent research has highlighted the anti-tumor properties of bupivacaine, suggesting that it may inhibit malignant behaviors in various cancers, including oral squamous cell carcinoma (OSCC). In vitro studies demonstrated that bupivacaine reduced cell viability and induced apoptosis in OSCC cell lines .
Efficacy in Postoperative Pain Relief
A clinical trial assessed the efficacy of liposomal formulations of bupivacaine for shoulder surgery patients. Results indicated that patients receiving liposomal bupivacaine experienced significantly lower pain scores and reduced opioid use compared to those receiving placebo treatments .
Safety Profile
In a study involving topical application post-tonsillectomy, bupivacaine demonstrated a favorable safety profile with serum concentrations well below toxic thresholds, supporting its use without significant systemic side effects .
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-JOJYFGIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Bupivacaine-d9 chosen as an internal standard for Bupivacaine in this study?
A1: this compound is a deuterated form of Bupivacaine, meaning it possesses the same chemical structure with the exception of nine hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in similar chemical behavior to Bupivacaine during sample preparation and analysis, but with a distinguishable mass difference detectable by mass spectrometry [].
Q2: How does the use of this compound contribute to the validation of the UPLC-MS/MS method?
A2: In the presented research [], the incorporation of this compound is essential for method validation, specifically contributing to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。